Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Overview
Description
Scientific Research Applications
Non-Hydrogen Bonding Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds have been studied for their unique non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, in their crystal packing structures. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, contribute to the formation of distinct molecular arrangements like zigzag double-ribbons and 1-D double-columns, demonstrating the compound's relevance in understanding molecular self-assembly and crystalline organization (Zhang et al., 2011). Additionally, an unusual C⋯π interaction of non-hydrogen bond type has been identified, highlighting its scarcity and the role of electrostatic interactions in molecular structure (Zhang et al., 2012).
Antibacterial Activity
Studies on methyl (E)-3-(3, 4-dihydroxyphenyl) prop-2-enoate derivatives have shown promising antibacterial activity, suggesting potential applications in developing new antibacterial agents. These findings are supported by satisfactory elemental analysis and structural confirmation through spectroscopy, indicating the utility of ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate derivatives in medicinal chemistry (Gangana et al., 2014).
Sequential Hydrogenation Processes
Research into the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoates has led to highly enantioselective processes for producing ethyl 2-hydroxy-4-arylbutyrates. This sequential hydrogenation of CO and CC bonds, sensitive to reaction temperatures, provides insights into asymmetric synthesis and catalysis, with potential implications for pharmaceutical synthesis (Meng et al., 2008).
Molecular Docking and Inhibitory Activity
Molecular docking studies of certain this compound derivatives have suggested inhibitory activity against specific enzymes, indicating their potential as drug candidates. These studies, combined with NMR, NLO, HOMO-LUMO analysis, and vibrational spectroscopy, provide a comprehensive understanding of the molecular properties and biological activities of these compounds, offering a basis for their application in drug development (Mary et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLOYKCWYODNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737445 | |
Record name | Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84001-90-1 | |
Record name | Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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